molecular formula C11H13N3O B12858149 4-Amino-3-methyl-1-(m-tolyl)-1H-pyrazol-5-ol

4-Amino-3-methyl-1-(m-tolyl)-1H-pyrazol-5-ol

Cat. No.: B12858149
M. Wt: 203.24 g/mol
InChI Key: IGGZHFQUTBSLCD-UHFFFAOYSA-N
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Description

4-Amino-3-methyl-1-(m-tolyl)-1H-pyrazol-5-ol is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are five-membered ring structures containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-methyl-1-(m-tolyl)-1H-pyrazol-5-ol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazine derivatives with β-diketones or their equivalents. The reaction is usually carried out in the presence of a catalyst and under reflux conditions to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography. The choice of solvents, catalysts, and reaction conditions would be tailored to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-methyl-1-(m-tolyl)-1H-pyrazol-5-ol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various substituted pyrazoles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Halogenating agents, alkylating agents, and acylating agents are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a wide range of functionalized pyrazoles.

Scientific Research Applications

4-Amino-3-methyl-1-(m-tolyl)-1H-pyrazol-5-ol has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, analgesic, and antimicrobial properties.

    Materials Science: This compound is explored for its use in the synthesis of novel materials with unique electronic and optical properties.

    Industrial Chemistry: It serves as an intermediate in the synthesis of various industrial chemicals and dyes.

Mechanism of Action

The mechanism of action of 4-Amino-3-methyl-1-(m-tolyl)-1H-pyrazol-5-ol involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-1H-pyrazole-5-ol: Lacks the methyl and m-tolyl groups, resulting in different chemical properties and reactivity.

    3-Methyl-1-(m-tolyl)-1H-pyrazol-5-ol:

    4-Amino-3-methyl-1H-pyrazol-5-ol: Lacks the m-tolyl group, which influences its solubility and interaction with other molecules.

Uniqueness

4-Amino-3-methyl-1-(m-tolyl)-1H-pyrazol-5-ol is unique due to the presence of both the amino and m-tolyl groups, which confer specific chemical properties and potential applications. The combination of these functional groups allows for a wide range of chemical modifications and applications in various fields.

Properties

Molecular Formula

C11H13N3O

Molecular Weight

203.24 g/mol

IUPAC Name

4-amino-5-methyl-2-(3-methylphenyl)-1H-pyrazol-3-one

InChI

InChI=1S/C11H13N3O/c1-7-4-3-5-9(6-7)14-11(15)10(12)8(2)13-14/h3-6,13H,12H2,1-2H3

InChI Key

IGGZHFQUTBSLCD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)C(=C(N2)C)N

Origin of Product

United States

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